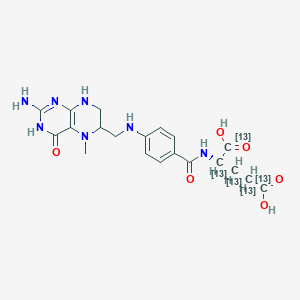

5-Methyltetrahydrofolate-13C5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25N7O6 |

|---|---|

Molecular Weight |

464.42 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i6+1,7+1,13+1,14+1,19+1 |

InChI Key |

ZNOVTXRBGFNYRX-HPIGZBGKSA-N |

Isomeric SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

5-Methyltetrahydrofolate-13C5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5) is a stable isotope-labeled form of L-5-Methyltetrahydrofolate (L-5-MTHF), the primary biologically active form of folate (Vitamin B9) in the body.[1][2][3] Unlike synthetic folic acid, 5-MTHF is the natural form of folate found in circulation and is directly usable in metabolic pathways without the need for enzymatic conversion.[1][2] The incorporation of five Carbon-13 (¹³C) atoms into the glutamate portion of the molecule makes 5-MTHF-13C5 an invaluable tool in clinical and research settings, primarily as an internal standard for the highly accurate and precise quantification of endogenous 5-MTHF using mass spectrometry-based methods. This guide provides a comprehensive technical overview of 5-MTHF-13C5, including its chemical properties, role in metabolic pathways, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound is a white to off-white powder. Its key properties are summarized in the table below, compiled from various commercial suppliers. These properties are crucial for its use as an internal standard in quantitative analytical methods.

| Property | Value | Source(s) |

| Synonyms | 5-Methyl THF-13C5; 5-MTHF-13C,d5; 5-Methyltetrahydrofolic acid-(glutamic acid-13C5) | |

| Molecular Formula | ¹³C₅C₁₅H₂₅N₇O₆ | |

| Molecular Weight | 464.42 g/mol | |

| Isotopic Purity | ≥98.0% to 99 atom % ¹³C | |

| Chemical Purity | ≥95% | |

| Mass Shift | M+5 | |

| Storage Temperature | -20°C, protect from light |

Role in the Folate and Methionine Metabolic Pathways

5-Methyltetrahydrofolate is a critical component of the interconnected folate and methionine cycles, which are fundamental for numerous physiological processes, including DNA synthesis, methylation reactions, and the regulation of homocysteine levels. 5-MTHF serves as the primary methyl group donor for the remethylation of homocysteine to methionine, a reaction catalyzed by the vitamin B12-dependent enzyme methionine synthase. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, proteins, and lipids.

The accurate measurement of 5-MTHF is therefore crucial for assessing folate status and investigating disorders related to one-carbon metabolism.

Experimental Protocols: Quantification of 5-MTHF using 5-MTHF-13C5

The use of 5-MTHF-13C5 as an internal standard in stable isotope dilution assays coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of 5-MTHF in biological matrices. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation

The following protocol is a generalized procedure for the extraction of 5-MTHF from serum or plasma.

Materials:

-

Serum or plasma samples

-

5-MTHF-13C5 internal standard solution (e.g., 200 nmol/L in extraction buffer)

-

Extraction buffer (e.g., phosphate buffer containing ascorbic acid and 2-mercaptoethanol as antioxidants)

-

Acetonitrile (ACN) for protein precipitation

-

Centrifuge

-

Evaporator (e.g., vacuum centrifuge)

Procedure:

-

To 60-200 µL of serum or plasma, add a known amount of 5-MTHF-13C5 internal standard solution.

-

Add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation.

-

Precipitate proteins by adding 2 volumes of cold acetonitrile.

-

Vortex the mixture and incubate at -20°C for 30 minutes to enhance precipitation.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of 5-MTHF and 5-MTHF-13C5.

| Parameter | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1-0.6% formic acid or 1 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.6% formic acid |

| Gradient | A suitable gradient to separate 5-MTHF from other matrix components |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-20 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.5-4.0 kV |

| Source Temperature | 150-350 °C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (5-MTHF) | e.g., m/z 460.2 → 313.1 |

| MRM Transition (5-MTHF-13C5) | e.g., m/z 465.2 → 318.1 |

Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte (endogenous 5-MTHF) to the internal standard (5-MTHF-13C5). A calibration curve is constructed by analyzing standards containing known concentrations of 5-MTHF and a fixed concentration of 5-MTHF-13C5. The concentration of 5-MTHF in the unknown samples is then determined by interpolating their peak area ratios against the calibration curve.

Synthesis of this compound

While detailed synthetic procedures for the isotopically labeled compound are often proprietary, the general synthesis of L-5-MTHF involves a multi-step chemical process. The synthesis of the 13C5-labeled analog would follow a similar pathway, utilizing a 13C5-labeled L-glutamic acid as a starting material.

The general synthetic route involves:

-

Reduction of folic acid to tetrahydrofolic acid (THF).

-

Methylation of THF to 5,10-methylenetetrahydrofolate using formaldehyde.

-

Further reduction to yield L-5-methyltetrahydrofolate.

For the synthesis of 5-MTHF-13C5, the L-glutamic acid portion of the folic acid precursor would be substituted with L-glutamic acid-¹³C₅.

Conclusion

This compound is an essential tool for researchers and clinicians in the field of folate metabolism. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of the biologically active form of folate in various biological samples. This technical guide provides a foundational understanding of its properties, metabolic significance, and application in quantitative analysis, serving as a valuable resource for professionals in drug development and life sciences research.

References

The Central Role of 5-Methyltetrahydrofolate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal biological functions of 5-Methyltetrahydrofolate (5-MTHF), the most biologically active form of folate, within the intricate network of one-carbon metabolism. We will delve into its critical roles in homocysteine remethylation, the synthesis of S-adenosylmethionine (SAM), nucleotide biosynthesis, and DNA methylation, providing a comprehensive resource for professionals in research and drug development.

Introduction to 5-Methyltetrahydrofolate and One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected biochemical pathways that are fundamental to cellular function, involving the transfer of one-carbon units for various biosynthetic and regulatory processes.[1] At the heart of these pathways lies 5-Methyltetrahydrofolate (5-MTHF), the primary circulating form of folate in the body.[2] Folate, obtained from the diet, is metabolized into various forms, with 5-MTHF being the terminal product of the folate cycle, produced via the irreversible reduction of 5,10-methylenetetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR).[3] The significance of 5-MTHF stems from its unique role as a methyl group donor, directly linking the folate and methionine cycles.[4] This connection is crucial for the synthesis of methionine, the universal methyl donor S-adenosylmethionine (SAM), and ultimately for the methylation of a vast array of molecules including DNA, RNA, proteins, and lipids.[5]

Core Biological Roles of 5-Methyltetrahydrofolate

Homocysteine Remethylation and Methionine Synthesis

A primary and essential function of 5-MTHF is to provide the methyl group for the remethylation of homocysteine to methionine. This reaction is catalyzed by the vitamin B12-dependent enzyme methionine synthase (MTR). The transfer of the methyl group from 5-MTHF to homocysteine not only detoxifies the potentially harmful amino acid homocysteine but also regenerates methionine, an essential amino acid. Elevated levels of homocysteine are associated with an increased risk of cardiovascular disease and other pathologies.

S-Adenosylmethionine (SAM) Synthesis and Methylation Reactions

The methionine synthesized from the 5-MTHF-dependent remethylation of homocysteine serves as the precursor for S-adenosylmethionine (SAM). SAM is the universal methyl donor for hundreds of methylation reactions within the cell. These reactions, catalyzed by methyltransferases, are vital for a multitude of cellular processes, including:

-

DNA Methylation: The epigenetic regulation of gene expression.

-

RNA Methylation: Influencing RNA stability and function.

-

Protein Methylation: Modulating protein function and signaling.

-

Phospholipid Synthesis: Essential for membrane structure and function.

-

Neurotransmitter Synthesis: Critical for normal neurological function.

Nucleotide Synthesis and DNA Integrity

While 5-MTHF's direct role is in the methionine cycle, the broader folate pathway, from which 5-MTHF is derived, is crucial for nucleotide synthesis. Other forms of tetrahydrofolate, such as 10-formyltetrahydrofolate and 5,10-methylenetetrahydrofolate, are direct donors of one-carbon units for the synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine. By participating in the regeneration of the tetrahydrofolate pool, 5-MTHF indirectly supports the synthesis of the building blocks of DNA and RNA, which is essential for cell proliferation and the maintenance of genomic integrity.

Quantitative Data

The following tables summarize key quantitative data related to 5-MTHF and associated enzymes in one-carbon metabolism.

| Parameter | Organism/Tissue | Value | Reference |

| 5-MTHF Concentration | |||

| Plasma | Human (Adults) | 6.6–39.9 nmol/L | |

| Red Blood Cells | Human (Adults) | 223–1040 nmol/L | |

| Plasma (Healthy Controls) | Human | 22.67 ± 11.12 nM | |

| Plasma (Schizophrenia Patients) | Human | 11.70 ± 10.37 nM | |

| MTHFR Enzyme Kinetics | |||

| Km for 5,10-methylene THF | Not Specified | ~50 µmol/L (estimated from curve) | |

| Methionine Synthase (MetE - cobalamin-independent) Enzyme Kinetics | |||

| Km for (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | Aspergillus sojae | 6.8 µM | |

| kcat | Aspergillus sojae | 3.3 min-1 | |

| Km for (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | Rhizopus delemar | 0.8 µM | |

| kcat | Rhizopus delemar | 1.2 min-1 | |

| Km for (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | Escherichia coli | 6.4 µM | |

| kcat | Escherichia coli | 12 min-1 |

Experimental Protocols

Quantification of 5-Methyltetrahydrofolate in Plasma by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of 5-MTHF in human plasma.

4.1.1. Materials and Reagents

-

Sep-Pak C18 cartridges

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

-

Octanesulfonic acid (ion-pairing agent)

-

p-Aminoacetophenon (internal standard)

-

Fluorescence detector

4.1.2. Sample Preparation (Solid-Phase Extraction)

-

Condition Sep-Pak C18 cartridges according to the manufacturer's instructions.

-

Add a known amount of the internal standard (p-aminoacetophenon) to the plasma sample.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the 5-MTHF and internal standard from the cartridge using an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

4.1.3. HPLC Analysis

-

Column: ODS (C18) column.

-

Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer containing octanesulfonic acid, with the pH adjusted to 2.5.

-

Detection: Fluorescence detection.

-

Quantification: Create a calibration curve using known concentrations of 5-MTHF. The concentration in the plasma sample is determined by comparing the peak area ratio of 5-MTHF to the internal standard against the calibration curve.

Quantification of Cellular Folates by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the measurement of intracellular folate species, including 5-MTHF.

4.2.1. Materials and Reagents

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Sodium ascorbate

-

Formic acid

-

2-mercaptoethanol

-

Stable isotope-labeled internal standards for each folate species

-

Solid-phase extraction (SPE) columns (e.g., Bond Elut-PH)

-

LC-MS/MS system with electrospray ionization (ESI)

4.2.2. Cell Lysis and Folate Extraction

-

Aspirate the culture medium from the cell culture plate.

-

Immediately add 1 mL of ice-cold 50:50 H2O:Methanol containing 25 mM sodium ascorbate and 25 mM ammonium acetate (pH 7.0).

-

Scrape the cells and transfer the mixture to a microcentrifuge tube.

-

Heat the tubes at 60°C for 5 minutes to denature proteins.

-

Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant containing the folates to a new tube.

4.2.3. Sample Clean-up (Solid-Phase Extraction)

-

Condition the SPE column with methanol and then with a wash buffer (e.g., 30 mM ascorbic acid in 25 mM ammonium acetate, pH 4.0).

-

Adjust the pH of the folate extract to 4.0 with formic acid.

-

Load the sample onto the conditioned SPE column.

-

Wash the column with the wash buffer.

-

Elute the folates with an elution buffer (e.g., 50:50 H2O:Methanol containing 0.5% 2-mercaptoethanol and 25 mM ammonium acetate, pH 7.0).

-

Dry the eluate under a stream of nitrogen and reconstitute in HPLC-grade water.

4.2.4. LC-MS/MS Analysis

-

Chromatography: Use a suitable reversed-phase or HILIC column for separation of the different folate species.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI). Use multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for each folate species and their corresponding stable isotope-labeled internal standards.

-

Quantification: Construct calibration curves for each folate species by plotting the peak area ratio of the analyte to its internal standard against the concentration.

Spectrophotometric Assay for Cobalamin-Dependent Methionine Synthase Activity

This protocol is based on the method developed by the Matthews lab and measures the activity of methionine synthase by detecting the product, tetrahydrofolate (THF).

4.3.1. Principle

The enzyme catalyzes the following reaction: 5-CH3-THF + L-homocysteine → THF + methionine

The product, THF, is converted to 5,10-methenyl-THF by heating with formate in an acidic solution. 5,10-methenyl-THF has a strong absorbance at 350 nm, which can be measured spectrophotometrically.

4.3.2. Reagents

-

Potassium phosphate buffer (1.0 M, pH 7.2)

-

Dithiothreitol (DTT, 500 mM)

-

S-adenosyl-L-methionine (AdoMet, 3.8 mM)

-

L-homocysteine (100 mM)

-

Hydroxocobalamin (500 µM)

-

5-Methyltetrahydrofolate (CH3THF, 4.2 mM)

-

Stopping solution: 5N HCl/60% formic acid

-

Enzyme sample

4.3.3. Procedure

-

In a glass tube, prepare a reaction mixture containing:

-

494 µL H2O

-

80 µL 1.0 M KPO4 (pH 7.2)

-

40 µL 500 mM DTT

-

4 µL 3.8 mM AdoMet

-

4 µL 100 mM L-homocysteine

-

80 µL 500 µM hydroxocobalamin

-

50 µL enzyme sample

-

-

Mix well and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 48 µL of 4.2 mM CH3THF.

-

Mix well and incubate at 37°C for 10 minutes.

-

Stop the reaction by adding 200 µL of the stopping solution (5N HCl/60% formic acid).

-

Mix well and incubate at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.

-

Cool the tubes to room temperature.

-

Centrifuge the samples to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 350 nm.

4.3.4. Blanks and Calculations

-

A "no enzyme" blank should be run by substituting the enzyme sample with the enzyme buffer.

-

A "minus homocysteine" blank can also be used for crude extracts by replacing homocysteine with water.

-

The activity (in nmol/min) is calculated using the extinction coefficient of 5,10-methenyl-THF in acid (26,500 M-1cm-1).

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the central signaling pathways involving 5-MTHF.

Caption: Overview of One-Carbon Metabolism.

Caption: Homocysteine Remethylation Pathway.

References

- 1. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-methyltetrahydrofolate (plasma/serum) | Synnovis [synnovis.co.uk]

- 3. Methylenetetrahydrofolate (MTHFR), the One-Carbon Cycle, and Cardiovascular Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 5-Methyltetrahydrofolate-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅), a crucial labeled compound in biomedical research and clinical diagnostics. This document details the synthetic pathways, experimental protocols for synthesis and analysis, and presents quantitative data on isotopic purity.

Introduction

5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, playing a vital role in one-carbon metabolism, which is essential for DNA synthesis, methylation reactions, and neurotransmitter synthesis.[1] Isotopically labeled 5-MTHF, particularly with stable isotopes like ¹³C, serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS) and as a tracer in metabolic studies.[2][3] 5-MTHF-¹³C₅, where the five carbons of the glutamic acid moiety are replaced with ¹³C, is a commonly used internal standard in clinical assays for folate status determination.[4][5] This guide outlines the chemical synthesis of this labeled compound and the analytical methods to verify its isotopic purity.

Synthesis of 5-Methyltetrahydrofolate-¹³C₅

The synthesis of 5-MTHF-¹³C₅ is a multi-step process that begins with commercially available ¹³C-labeled L-glutamic acid. The overall strategy involves the synthesis of ¹³C₅-labeled folic acid, which is then subsequently reduced and methylated to yield the final product.

Synthesis Pathway

The synthesis can be conceptually divided into three main stages:

-

Synthesis of Folic Acid-¹³C₅ : This stage involves the coupling of a pteridine precursor with p-aminobenzoic acid (PABA) and ¹³C₅-L-glutamic acid.

-

Reduction to Tetrahydrofolic Acid-¹³C₅ : The synthesized labeled folic acid is then reduced to its active tetrahydrofolate form.

-

Conversion to 5-Methyltetrahydrofolate-¹³C₅ : The final step involves the introduction of a methyl group at the N5 position.

A diagram illustrating the overall synthetic pathway is presented below.

Experimental Protocols

The following sections provide detailed experimental procedures for each stage of the synthesis.

This protocol describes the synthesis of the key intermediate, p-aminobenzoyl-L-glutamic acid-¹³C₅, starting from commercially available L-glutamic acid-¹³C₅.

-

Materials :

-

L-Glutamic acid-¹³C₅ (isotopic purity ≥ 99%)

-

p-Nitrobenzoyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water (deionized)

-

-

Procedure :

-

N-acylation : Dissolve L-Glutamic acid-¹³C₅ in an aqueous solution of sodium bicarbonate. Cool the solution in an ice bath and slowly add p-nitrobenzoyl chloride while maintaining the pH between 8 and 9. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the solution with HCl to precipitate the product, N-(p-nitrobenzoyl)-L-glutamic acid-¹³C₅. Filter, wash with cold water, and dry the product.

-

Reduction : Suspend the N-(p-nitrobenzoyl)-L-glutamic acid-¹³C₅ in ethanol. Add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or HPLC). Filter the catalyst through a pad of Celite and wash with ethanol. Evaporate the solvent under reduced pressure to obtain p-aminobenzoyl-L-glutamic acid-¹³C₅.

-

This protocol outlines the condensation reaction to form the labeled folic acid molecule.

-

Materials :

-

p-Aminobenzoyl-L-glutamic acid-¹³C₅ (from Protocol 1)

-

2-Amino-4-hydroxy-6-chloromethylpteridine (or a similar reactive pteridine derivative)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

-

Procedure :

-

Dissolve p-aminobenzoyl-L-glutamic acid-¹³C₅ and 2-amino-4-hydroxy-6-chloromethylpteridine in anhydrous DMF.

-

Add triethylamine to the mixture to act as a base.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, pour the reaction mixture into an excess of an anti-solvent (e.g., diethyl ether) to precipitate the crude folic acid-¹³C₅.

-

Collect the precipitate by filtration, wash with the anti-solvent, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

-

This protocol describes the final reduction and methylation steps to obtain the target compound. A continuous flow synthesis approach has been shown to be effective for the conversion of folic acid to 5-MTHF.

-

Materials :

-

Folic Acid-¹³C₅ (from Protocol 2)

-

Sodium borohydride (NaBH₄) or a suitable hydrogenation catalyst (e.g., PtO₂)

-

Formaldehyde solution (37%)

-

Ascorbic acid (as an antioxidant)

-

Phosphate buffer (pH 7.4)

-

Hydrochloric acid (HCl)

-

-

Procedure :

-

Reduction to Tetrahydrofolic Acid-¹³C₅ : Dissolve Folic Acid-¹³C₅ in an alkaline solution (e.g., dilute NaOH). In a separate flask, prepare a solution of sodium borohydride in the same solvent. Slowly add the NaBH₄ solution to the folic acid solution at a controlled temperature (e.g., 0-5 °C) under an inert atmosphere. The reduction can also be achieved via catalytic hydrogenation.

-

Reductive Methylation : Once the reduction to tetrahydrofolic acid-¹³C₅ is complete (as monitored by UV-Vis spectroscopy or HPLC), add formaldehyde to the reaction mixture. This will react with the tetrahydrofolate intermediate to form a 5,10-methylenetetrahydrofolate-¹³C₅ adduct.

-

Final Reduction : Add a second portion of a reducing agent (e.g., sodium borohydride) to reduce the methylene bridge to a methyl group, yielding 5-Methyltetrahydrofolate-¹³C₅.

-

Purification : Acidify the reaction mixture with HCl to precipitate the product. The crude 5-MTHF-¹³C₅ can be purified by recrystallization or preparative HPLC. Due to the instability of reduced folates, all steps should be performed under an inert atmosphere and protected from light.

-

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of the labeled standard. The primary techniques used for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining the isotopic enrichment of 5-MTHF-¹³C₅.

-

Sample Preparation : Prepare a dilute solution of the synthesized 5-MTHF-¹³C₅ in a suitable solvent containing an antioxidant like ascorbic acid.

-

LC Conditions :

-

Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

-

MS/MS Conditions :

-

Ionization : Electrospray ionization (ESI) in positive mode.

-

Scan Mode : Multiple Reaction Monitoring (MRM).

-

Monitored Transitions :

-

Unlabeled 5-MTHF: m/z 460.2 → 313.1

-

5-MTHF-¹³C₅: m/z 465.2 → 318.1

-

-

-

Data Analysis : The isotopic purity is determined by comparing the peak area of the M+5 isotopologue (¹³C₅) to the sum of the peak areas of all isotopologues (M+0 to M+5). Corrections for the natural abundance of ¹³C in the unlabeled portion of the molecule should be applied for accurate quantification.

The workflow for isotopic purity assessment by LC-MS/MS is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the incorporation of ¹³C at specific atomic positions. Quantitative ¹³C NMR can be used to determine the isotopic enrichment.

-

Sample Preparation : Dissolve a precisely weighed amount of 5-MTHF-¹³C₅ in a suitable deuterated solvent (e.g., D₂O with a pH buffer).

-

NMR Acquisition :

-

Spectrometer : High-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiment : ¹³C NMR with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

Relaxation Delay (d1) : A long relaxation delay (at least 5 times the longest T₁ of the carbons of interest) is crucial for accurate integration.

-

-

Data Analysis : The isotopic enrichment is calculated by comparing the integral of the signals from the five labeled carbons in the glutamate moiety to the integral of a signal from a natural abundance carbon in the pterin or PABA moiety, taking into account the natural 1.1% abundance of ¹³C.

Quantitative Data

The chemical and isotopic purity of commercially available 5-Methyltetrahydrofolate-¹³C₅ are summarized in the table below. These values can serve as a benchmark for synthetic preparations.

| Parameter | Specification | Reference |

| Chemical Purity | ||

| Commercial Source A | ≥ 98.0% | |

| Commercial Source B | 95% (CP) | |

| Isotopic Purity | ||

| Commercial Source B | 99 atom % ¹³C |

Conclusion

The synthesis of 5-Methyltetrahydrofolate-¹³C₅ is a challenging but well-documented process that is essential for the production of a high-quality internal standard for research and clinical applications. Careful execution of the synthetic steps and rigorous analysis of the final product's isotopic purity using techniques like LC-MS/MS and quantitative NMR are paramount to ensure its suitability for its intended use. This guide provides a foundational understanding of the synthesis and quality control of this important isotopically labeled compound.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Continuous Flow Synthesis of 5âMethyltetrahydrofolate from Folic Acid - Organic Process Research & Development - Figshare [acs.figshare.com]

Applications of Stable Isotopes in Folate Research

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Folate, a crucial B-vitamin, is central to one-carbon metabolism, impacting DNA synthesis, methylation, and amino acid metabolism. Accurate quantification and metabolic tracking of its various forms (vitamers) are paramount for nutritional science, clinical diagnostics, and drug development. Traditional methods like microbiological assays lack the specificity to differentiate between these vitamers. This technical guide details the transformative impact of stable isotope-based methodologies, particularly Stable Isotope Dilution Assays (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in folate research. These techniques provide unparalleled accuracy in quantifying folate vitamers, assessing bioavailability from various sources, and elucidating the complex in vivo kinetics of folate metabolism. This document provides an overview of these applications, detailed experimental protocols, and quantitative data to serve as a comprehensive resource for professionals in the field.

Core Application: Quantitative Analysis of Folate Vitamers

Stable Isotope Dilution Assays (SIDA) have become the gold standard for the accurate quantification of folate vitamers in complex matrices such as food, plasma, erythrocytes, and tissue.[1][2] The principle relies on adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H-labeled folate) to a sample as an internal standard.[1] Because the labeled standard is chemically and physically almost identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression during analysis.[3][4] By measuring the ratio of the native analyte to the labeled standard using LC-MS/MS, precise quantification is possible.

Experimental Protocol: Stable Isotope Dilution Assay (SIDA) for Folates

This protocol provides a generalized workflow for the quantification of folate vitamers in biological samples.

-

Sample Preparation & Extraction:

-

Homogenize the sample (e.g., 5-25 mg of tissue or 50 µL of plasma) in an extraction buffer. A common buffer is a 200 mmol/L MES buffer (pH 5.0) containing antioxidants like ascorbic acid (2 g/L) and dithiothreitol (DTT) to prevent folate degradation.

-

Add a known quantity of the stable isotope-labeled internal standard mixture (e.g., [²H₄]- or [¹³C₅]-labeled vitamers).

-

Equilibrate the sample with the internal standard, often for 15 minutes.

-

-

Enzymatic Deconjugation (for food and tissue samples):

-

Natural folates exist as polyglutamates, which must be cleaved to their monoglutamate forms for analysis.

-

Treat the extract with a conjugase enzyme (e.g., from rat serum) in sequence with protease and α-amylase to break down the food matrix and liberate the folates.

-

-

Purification and Concentration:

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Strong anion exchange (SAX) cartridges are commonly used for this purpose.

-

-

LC-MS/MS Analysis:

-

Separate the folate vitamers using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), typically with a C8 or C18 reversed-phase column.

-

Detect and quantify the analytes and their corresponding labeled internal standards using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for each compound.

-

-

Quantification:

-

Calculate the concentration of the native folate vitamer based on the peak area ratio of the analyte to its labeled internal standard and the known amount of the standard added.

-

Quantitative Performance of SIDA Methods

SIDA methods provide excellent sensitivity, precision, and accuracy for folate analysis. The tables below summarize typical performance characteristics reported in the literature.

| Folate Vitamer | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| 5-Methyltetrahydrofolate | Serum | 0.13 nmol/L | 0.26 nmol/L | |

| 5-Formyltetrahydrofolate | Serum | 0.05 nmol/L | 0.10 nmol/L | |

| Folic Acid | Serum | 0.07 nmol/L | 0.14 nmol/L | |

| 5-Methyltetrahydrofolate | Food | 0.5 µ g/100 g | - | |

| Tetrahydrofolate | Food | 1.5 µ g/100 g | - | |

| S-adenosyl methionine (SAM) | Plasma | 1.005 nmol/L | - | |

| S-adenosyl homocysteine (SAH) | Plasma | 0.081 nmol/L | - | |

| Homocysteine | Plasma | 0.046 µmol/L | - |

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for folate vitamers and related metabolites using SIDA LC-MS/MS.

| Analyte/Vitamer | Matrix | Recovery (%) | Inter-Assay CV (%) | Intra-Assay CV (%) | Reference |

| 5-CH₃-H₄folate | Tissue | 93 - 112% | - | - | |

| Folic Acid | Tissue | 89 - 106% | - | - | |

| H₄folate | Tissue | 97 - 107% | - | - | |

| 5-CH₃-H₄folate | Serum | - | < 7% | < 7% | |

| Folic Acid | Serum | - | < 10% (at >2.0 nmol/L) | < 10% (at >2.0 nmol/L) | |

| S-adenosyl methionine (SAM) | Plasma | 108% | 7.3% | 8.7% | |

| Homocysteine | Plasma | 91% | 7.0% | 8.1% |

Table 2: Recovery and precision data for folate SIDA methods.

Application: Assessing Folate Bioavailability

Folate bioavailability—the fraction of ingested folate that is absorbed and utilized—varies significantly depending on the food source and form of folate. It is generally accepted that folic acid from fortified foods is more bioavailable than naturally occurring food folates. Stable isotope protocols are the most reliable methods for making these assessments in humans.

Experimental Protocol: Dual-Label Stable Isotope Method for Bioavailability

This protocol allows for the direct comparison of the absorption of a test folate (e.g., from food) with a reference folate.

-

Subject Preparation: Subjects may undergo a folate saturation period (e.g., 2 mg/day of unlabeled folic acid for 7 days) to ensure that the administered labeled dose is readily excreted, which improves the precision of the measurement.

-

Isotope Administration:

-

Administer a single oral dose of a folate labeled with one isotope (e.g., [¹³C₅]folic acid) either in a food matrix or as a supplement.

-

Simultaneously, administer an intravenous (IV) dose of folic acid labeled with a different isotope (e.g., [²H₂]folic acid). The IV dose serves as a reference for 100% bioavailability.

-

-

Sample Collection: Collect all urine for a 24-48 hour period post-dosing. Plasma samples can also be collected at timed intervals to determine pharmacokinetic parameters.

-

Analysis:

-

Extract folates from urine or plasma samples.

-

Quantify the concentration of each labeled folate species using LC-MS/MS.

-

-

Bioavailability Calculation: The relative bioavailability is calculated from the ratio of the isotopes recovered in the urine. The percentage of the oral dose excreted relative to the percentage of the IV dose excreted represents the absorption efficiency.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries [frontiersin.org]

- 4. Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of 5-Methyltetrahydrofolate-13C5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5), a stable isotope-labeled form of the primary active folate in the body. By tracing the path of this labeled compound, researchers can gain precise insights into the absorption, distribution, metabolism, and excretion (ADME) of 5-methyltetrahydrofolate (5-MTHF), a critical B-vitamin essential for numerous physiological processes. This guide synthesizes key quantitative data, details experimental protocols for its analysis, and visualizes the complex pathways and workflows involved.

Introduction to 5-Methyltetrahydrofolate and Its Labeled Analog

5-Methyltetrahydrofolate is the most abundant and biologically active form of folate in human plasma and cerebrospinal fluid.[1][2] It plays a pivotal role as a methyl group donor in the one-carbon metabolism pathway, which is fundamental for DNA synthesis, repair, and methylation, as well as for the synthesis of neurotransmitters and phospholipids.[3][4] Unlike synthetic folic acid, 5-MTHF does not require enzymatic reduction by dihydrofolate reductase (DHFR) to become metabolically active, making it a more direct and potentially effective source of folate, particularly for individuals with certain genetic polymorphisms in the MTHFR gene.[5]

The use of this compound, which incorporates five carbon-13 atoms, allows for its precise differentiation from endogenous 5-MTHF in biological samples. This stable isotope labeling is a powerful tool in pharmacokinetic studies to accurately quantify the ADME of administered 5-MTHF without interference from the body's natural folate pools.

Metabolic Fate: Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic journey of orally administered 5-MTHF begins with its absorption in the small intestine and culminates in its participation in cellular metabolic pathways and eventual excretion.

Absorption: 5-MTHF is well-absorbed from the intestinal tract. Studies in rats have indicated that its transfer across the intestinal mucosa is likely mediated by diffusion. Following absorption, it enters the portal circulation and is transported to the liver and then into systemic circulation. Greater than 95% of circulating folate is 5-MTHF.

Distribution: Once in the bloodstream, 5-MTHF is bound to serum proteins and is readily taken up by tissues. It is the principal form of folate found in plasma and cerebrospinal fluid. Cellular uptake of 5-MTHF is a carrier-mediated process.

Metabolism: The central role of 5-MTHF is to donate its methyl group in the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase with vitamin B12 as a cofactor. This reaction is a critical link between the folate and methionine cycles. The demethylated product, tetrahydrofolate (THF), can then be converted to other folate coenzymes necessary for nucleotide synthesis. The catabolism of folates involves the cleavage of the C9-N10 bond, producing p-aminobenzoylglutamate (PABG) and a pterin.

Excretion: 5-MTHF and its metabolites are primarily excreted in the urine. Studies in rats have shown that it is excreted in the initial 4-8 hours with minimal degradation. The kidney is involved in the reabsorption and metabolism of 5-MTHF.

Quantitative Pharmacokinetic Data

The use of stable isotope-labeled 5-MTHF has enabled the precise measurement of its pharmacokinetic parameters. The tables below summarize key quantitative data from studies investigating the bioavailability and uptake of 5-MTHF.

| Parameter | Value | Species | Study Conditions | Reference |

| Plasma Disappearance (t1/2 α) | 23.5 min | Rat | Following oral administration | |

| Plasma Disappearance (t1/2 β) | 8.5 hr | Rat | Following oral administration | |

| Acute 5-MTHF Uptake Reduction by Folic Acid | 57% | Human Umbilical Vein Endothelial Cells (HUVECs) | Preincubation with 20 nM Folic Acid | |

| Long-term 5-MTHF Uptake Reduction by Folic Acid | 41% | Human Umbilical Vein Endothelial Cells (HUVECs) | Cultured in the presence of Folic Acid | |

| Intracellular 5-MTHF Reduction by Folic Acid | 47 ± 21% | Human Umbilical Vein Endothelial Cells (HUVECs) | Long-term exposure to Folic Acid |

| Study Group | N | Cmax (nmol/L) | Tmax (h) | AUC0-8h (nmol/L*h) | Reference |

| Aqueous 13C5-PteGlu (400 µg) | 26 | - | - | - | |

| Cooked white rice + 400 µg 13C5-PteGlu | 26 | - | - | - | |

| Pectin-coated fortified rice with 400 µg 13C5-PteGlu | 26 | - | - | - | |

| Relative Bioavailability (Pectin-coated vs. Aqueous) | 68.7% | ||||

| Relative Bioavailability (Uncoated vs. Aqueous) | 86.5% |

Experimental Protocols

The accurate quantification of 5-MTHF-13C5 and other folates in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies from cited literature.

Sample Preparation for Plasma Analysis

This protocol outlines a common procedure for extracting folates from plasma samples prior to LC-MS/MS analysis, often involving solid-phase extraction (SPE) for sample clean-up and concentration.

-

Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Addition: To a 200 µL aliquot of plasma, add a known amount of a deuterated L-methylfolate internal standard.

-

Buffer Addition: Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, adjusted to pH 3.2).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

-

SPE Plate Conditioning: Condition a C18 SPE plate with methanol followed by the SPE sample buffer.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE plate.

-

Washing: Wash the SPE plate with an appropriate SPE wash buffer.

-

Elution: Elute the analytes from the SPE plate using a suitable solvent mixture (e.g., a solution of acetonitrile, methanol, acetic acid, and ascorbic acid).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general framework for the instrumental analysis of 5-MTHF-13C5. Specific parameters will vary depending on the instrumentation and the specific folate vitamers being analyzed.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of folates.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M acetic acid or ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode can be used, with positive mode often being employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

Example MRM transitions for 5-MTHF and its isotopologues:

-

Unlabeled 5-MTHF: m/z 460.2 → 313.2

-

5-MTHF-13C5: m/z 465.2 → 313.2

-

-

Visualizing Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the central metabolic pathway involving 5-MTHF and a typical experimental workflow for its analysis.

Caption: The central role of 5-Methyltetrahydrofolate in one-carbon metabolism.

Caption: A typical experimental workflow for the analysis of 5-MTHF-13C5 in plasma.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals seeking to understand the intricate metabolic fate of the body's primary active folate. Its use in stable isotope dilution assays allows for highly accurate and precise quantification of 5-MTHF's absorption, distribution, metabolism, and excretion. The methodologies and pathways detailed in this guide provide a foundational understanding for designing and interpreting studies that utilize this powerful tracer, ultimately contributing to a deeper knowledge of folate metabolism in health and disease.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Precision Tool for Unraveling One-Carbon Metabolism: A Technical Guide to 5-Methyltetrahydrofolate-¹³C₅ Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 5-Methyltetrahydrofolate-¹³C₅ (5-MTHF-¹³C₅) as a stable isotope tracer in metabolic studies. This powerful technique offers unparalleled precision in tracking the fate of the primary active form of folate, L-5-methyltetrahydrofolate, through the intricate network of one-carbon metabolism. The insights gained from these studies are pivotal for advancing our understanding of cellular proliferation, disease pathogenesis, and the development of novel therapeutic interventions.

L-5-methyltetrahydrofolate is the most abundant biologically active form of folate in the human body.[1] The use of its stable isotope-labeled counterpart, where five carbon atoms are replaced with ¹³C, allows for the precise differentiation and quantification of the tracer from endogenous folate pools. This enables researchers to meticulously track its absorption, distribution, metabolism, and excretion (ADME), providing a dynamic view of folate-dependent pathways.[2]

Core Principles of Metabolic Tracing with 5-MTHF-¹³C₅

Stable isotope tracing with 5-MTHF-¹³C₅ is a cornerstone of metabolic flux analysis (MFA).[1] By introducing the labeled compound into a biological system, researchers can follow the incorporation of the ¹³C atoms into downstream metabolites. This allows for the elucidation of metabolic pathway activity and the quantification of flux through key enzymatic reactions. The primary analytical technique for detecting and quantifying these labeled species is liquid chromatography-mass spectrometry (LC-MS/MS), which can differentiate between the isotopologues based on their mass-to-charge ratio.[1][3]

Experimental Protocols

The successful implementation of 5-MTHF-¹³C₅ tracing studies hinges on meticulous experimental design and execution. Below are detailed protocols for both in vitro cell culture and in vivo plasma/serum analysis.

In Vitro Cell Culture Labeling and Metabolite Extraction

This protocol is a general guideline for adherent cell lines and can be adapted for various experimental needs.

1. Cell Culture and Seeding:

-

Culture cells in standard medium supplemented with 10% fetal bovine serum (FBS) until they reach 70-80% confluency.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure 80-90% confluency at the time of harvest. A typical density is 2 x 10⁵ cells per well.

-

Incubate the cells overnight to allow for attachment.

2. Preparation of Labeling Medium:

-

Prepare a folate-free medium supplemented with 10% dialyzed FBS. The use of dialyzed FBS is critical to minimize background levels of unlabeled folates.

-

Prepare a stock solution of 5-MTHF-¹³C₅ in a suitable solvent (e.g., water or DMSO) at a concentration of 1-10 mM.

-

Spike the folate-free medium with the 5-MTHF-¹³C₅ stock solution to achieve a final concentration appropriate for the experimental goals (e.g., 10-100 µM).

3. Stable Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium containing 5-MTHF-¹³C₅ to the cells.

-

Incubate for a defined period to allow for uptake and metabolism.

4. Metabolite Quenching and Extraction:

-

To halt metabolic activity, rapidly wash the cells with ice-cold PBS.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice for 10-15 minutes to ensure complete extraction.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

The extract can be dried under a stream of nitrogen and stored at -80°C until analysis.

Plasma/Serum Sample Preparation for LC-MS/MS Analysis

This protocol details the preparation of plasma or serum samples for the quantification of folates and their isotopologues.

1. Sample Thawing and Internal Standard Spiking:

-

Thaw serum or plasma samples at room temperature.

-

To a 200 µL aliquot of the sample, add an internal standard mixture containing a known concentration of ¹³C-labeled folate species. This is crucial for accurate quantification.

2. Protein Precipitation and Extraction:

-

Add an extraction buffer to the sample.

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant which contains the folate metabolites.

3. Sample Purification (Optional but Recommended):

-

For cleaner samples and improved sensitivity, solid-phase extraction (SPE) or affinity chromatography using folate binding protein columns can be employed.

-

Condition the SPE cartridge or affinity column.

-

Load the supernatant onto the column.

-

Wash the column to remove interfering substances.

-

Elute the folates using an appropriate elution solvent.

4. Final Preparation for Analysis:

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The quantitative performance of analytical methods is critical for the reliable interpretation of metabolic tracing data. The following tables summarize key quantitative parameters from published studies utilizing 5-MTHF-¹³C₅ and related folate analysis.

Table 1: LC-MS/MS Method Performance for Folate Quantification

| Parameter | Value | Reference |

| Calibration Range | 0 - 9 x 10⁻⁹ mol/L | |

| 0.94 - 97 ng/mL | ||

| Limit of Detection (LOD) | 0.2 x 10⁻⁹ mol/L | |

| Limit of Quantification (LOQ) | 0.55 x 10⁻⁹ mol/L | |

| Precision (CV%) | 7.4% | |

| 5.3% |

Table 2: Selected Ion Monitoring (SIM) Parameters for LC-MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |

| 5-CH₃H₄PteGlu (unlabeled) | 458 | - | Selected ion monitoring of [M-H]⁻ | |

| 5-MTHF-¹³C₅ | 464 | - | Derived from labeled dose, [M+6-H]⁻ | |

| ²H₄PteGlu (internal standard) | 444 | - | Deuterated internal standard |

One-Carbon Metabolism and the Role of 5-MTHF

5-MTHF is a central player in one-carbon metabolism, a network of interconnected pathways essential for nucleotide synthesis, amino acid metabolism, and methylation reactions. The methyl group from 5-MTHF is transferred to homocysteine to form methionine, a reaction catalyzed by methionine synthase. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and histone methylation.

Conclusion

5-Methyltetrahydrofolate-¹³C₅ is an indispensable tool for researchers investigating the complexities of one-carbon metabolism. Its use in stable isotope tracing studies, coupled with sensitive analytical techniques like LC-MS/MS, provides a detailed and dynamic picture of folate metabolism in health and disease. The protocols and data presented in this guide offer a solid foundation for the design and execution of robust metabolic studies, ultimately contributing to advancements in nutrition, disease diagnostics, and drug development.

References

The Principle of Stable Isotope Dilution Using 5-Methyltetrahydrofolate-13C5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of Stable Isotope Dilution Analysis (SIDA) utilizing 5-Methyltetrahydrofolate-13C5. SIDA is a powerful analytical technique that offers high accuracy and precision for the quantification of analytes in complex matrices, making it an invaluable tool in research, clinical diagnostics, and drug development.[1][2] 5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate, playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, methylation reactions, and neurotransmitter synthesis.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate measurement of 5-MTHF concentrations in biological samples.[5]

Core Principles of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a quantitative mass spectrometry technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, often referred to as the internal standard, is chemically identical to the endogenous analyte but has a greater mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

The fundamental principle of SIDA is that the isotopically labeled internal standard behaves identically to the native analyte during sample preparation, extraction, and chromatographic separation. Any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent. The mass spectrometer can differentiate between the native analyte and the heavier internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to the signal from the known amount of the internal standard, the exact concentration of the analyte in the original sample can be calculated with high precision and accuracy. This method effectively corrects for matrix effects and variations in instrument response, which are common challenges in complex biological samples.

Key Advantages of SIDA:

-

High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects.

-

High Specificity: The use of mass spectrometry provides a high degree of certainty in the identification and quantification of the target analyte.

-

Correction for Analyte Loss: Compensates for incomplete recovery of the analyte during sample processing.

-

Considered a Definitive Method: Often used as a reference method for validating other analytical techniques.

The Role of this compound in SIDA

This compound is the ¹³C-labeled form of 5-MTHF and serves as an ideal internal standard for its quantification. The five ¹³C atoms increase its molecular weight, allowing for clear differentiation from the endogenous 5-MTHF by the mass spectrometer. Its identical chemical properties ensure that it co-elutes with the native 5-MTHF during liquid chromatography and experiences the same ionization efficiency in the mass spectrometer's source. This makes it a reliable tool for accurately determining 5-MTHF levels in various biological matrices such as plasma, serum, and cerebrospinal fluid.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies employing SIDA with this compound for the analysis of 5-MTHF.

Table 1: Linearity and Detection Limits for 5-MTHF Analysis

| Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Human Plasma | 1.2 x 10⁻¹¹ to 3.2 x 10⁻⁷ mol/L | 1.2 x 10⁻¹¹ mol/L | - | |

| Human Serum | 1.0–100 nmol/l | - | - | |

| Cerebrospinal Fluid | 25–400 nM (Standard Curve) | 3 nM (Analytical Measurement Range) | - | |

| Human Serum | 0.1–140 nmol/L | 0.07–0.52 nmol/L | Assessed | |

| Blank Matrix (for food analysis) | - | - | 6.16 nmol/L - 67.0 nmol/L (spiked concentrations) |

Table 2: Precision of 5-MTHF Quantification

| Matrix | Intra-assay Coefficient of Variation (CV%) | Inter-assay Coefficient of Variation (CV%) | Reference |

| Human Plasma | Within 8.6% | Within 9.0% | |

| Human Serum | < 15% | < 15% | |

| Human Serum | 5.3% | - | |

| Pectin and Sugar Matrix (for food analysis) | Determined | Determined |

Experimental Protocols

Below are detailed methodologies for key experiments involving the quantification of 5-MTHF using SIDA with this compound.

Protocol 1: Quantification of 5-MTHF in Human Plasma

Objective: To determine the concentration of 5-MTHF in human plasma samples.

Materials:

-

Human plasma samples

-

This compound internal standard solution

-

Folate binding protein affinity columns

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

-

Sample Spiking: A known amount of this compound internal standard is added to 2 ml of each plasma sample.

-

Sample Purification: The spiked plasma samples are purified using folate binding protein affinity columns to isolate the folates.

-

Concentration Step: The purified folate fraction is concentrated to increase the analyte concentration.

-

LC Separation: The concentrated sample is injected into a liquid chromatography system for the separation of 5-MTHF from other components.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer with positive electrospray ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for both native 5-MTHF and the this compound internal standard.

-

Quantification: The concentration of 5-MTHF in the original plasma sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the internal standard, using a calibration curve.

Protocol 2: Quantification of 5-MTHF in Cerebrospinal Fluid (CSF)

Objective: To measure the concentration of 5-MTHF in CSF for the diagnosis of cerebral folate deficiency.

Materials:

-

Cerebrospinal fluid (CSF) samples (50 µL)

-

This compound internal standard solution

-

High-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) system

Methodology:

-

Sample Preparation: CSF samples (50 µL) are diluted 1:2 with the this compound internal standard solution.

-

Direct Injection: The diluted sample is injected directly onto the HPLC-ESI-MS/MS system.

-

HPLC Separation and MS/MS Detection: Similar to the plasma protocol, HPLC separates 5-MTHF, and the tandem mass spectrometer detects and quantifies both the native and the labeled forms.

-

Quantification: A five-point standard curve (typically ranging from 25-400 nM) is used to quantify the 5-MTHF concentration in the CSF samples.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow of Stable Isotope Dilution Analysis for 5-MTHF.

Caption: Simplified One-Carbon Metabolism Pathway involving 5-MTHF.

Applications in Research and Drug Development

The accurate quantification of 5-MTHF is critical in various research and clinical settings.

-

Nutritional Status Assessment: Determining folate levels to identify deficiencies that can lead to conditions like megaloblastic anemia and neural tube defects.

-

Clinical Diagnostics: Measuring 5-MTHF in CSF is crucial for diagnosing cerebral folate deficiency and other inborn errors of folate metabolism.

-

Pharmacokinetic Studies: SIDA is used to track the absorption, distribution, metabolism, and excretion (ADME) of folate supplements and drugs.

-

Drug Development: Stable isotope labeling is a valuable tool in drug development for understanding drug metabolism and for therapeutic drug monitoring. By using labeled compounds, researchers can trace the metabolic fate of a drug and its impact on endogenous pathways.

-

Biomarker Discovery and Validation: Precise measurement of metabolites like 5-MTHF is essential for the discovery and validation of biomarkers for various diseases.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to 5-Methyltetrahydrofolate-13C5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of 5-Methyltetrahydrofolate-13C5 (5-MTHF-13C5). This stable isotope-labeled compound is an invaluable tool for researchers in drug development, metabolism, and clinical diagnostics, offering a precise method for tracing and quantifying the biologically active form of folate in complex biological systems.

Commercial Suppliers and Product Specifications

A variety of reputable suppliers offer this compound for research purposes. The compound is typically used as an internal standard in mass spectrometry-based analyses or as a tracer in metabolic studies.[1] The quality and specifications of the product can vary between suppliers, and it is crucial for researchers to select a product that meets the specific requirements of their experimental design. Key specifications to consider include chemical purity, isotopic purity, and available formulations.

Below is a summary of commercially available this compound products, compiled from various suppliers.

| Supplier | Product Name | Catalog No. | Chemical Purity | Isotopic Purity | Molecular Weight ( g/mol ) | Form | Storage Temperature |

| MedChemExpress | 5-Methyltetrahydrofolic acid-13C5 | HY-113046S | 98.0% | Not Specified | Not Specified | Solid | -20°C |

| Sigma-Aldrich | 5-Methyltetrahydrofolic acid-(glutamic acid-13C5) | Not Specified | 95% (CP) | 99 atom % 13C | 464.42 | Powder | −20°C |

| Clearsynth | This compound | CS-O-38655 | Not Specified | Not Specified | 464.42 | Not Specified | Enquire |

| GlpBio | 5-Methyltetrahydrofolic acid-13C5 | Not Specified | Not Specified | Not Specified | 464.42 | Not Specified | -20°C, protect from light |

| Cambridge Isotope Laboratories | 5-Methyltetrahydrofolic acid (prefolic A) (glutamic acid-¹³C₅, 99%) CP 95% | CLM-9548-0.001 | 95% | 99% | 464.42 | Individual | Store in freezer (-20°C). Protect from light. |

| LGC Standards | This compound | TRC-M338146 | Not Specified | Not Specified | 464.419 | Neat | Room Temperature |

The Role of 5-Methyltetrahydrofolate in One-Carbon Metabolism

5-Methyltetrahydrofolate is the most abundant and biologically active form of folate in the human body.[2][3] It plays a critical role in the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various substrates, including DNA, RNA, proteins, and lipids.[4] The central role of 5-MTHF is to donate a methyl group to homocysteine to form methionine, a reaction catalyzed by the enzyme methionine synthase.[2] Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor in the cell.

The following diagram illustrates the key steps in the folate and methionine cycles, highlighting the central position of 5-MTHF.

Experimental Applications and Protocols

The primary application of this compound is in stable isotope dilution assays (SIDA) coupled with liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the highly accurate and precise quantification of endogenous 5-MTHF in various biological matrices, such as plasma, serum, urine, and tissue samples. The 13C5-labeled compound serves as an ideal internal standard because it co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, thus correcting for matrix effects and variations in sample preparation and instrument response.

General Workflow for 5-MTHF Quantification using LC-MS/MS

The following diagram outlines a typical experimental workflow for the quantification of 5-MTHF using a stable isotope dilution LC-MS/MS method.

Detailed Experimental Protocol for 5-MTHF Analysis in Human Plasma

This protocol is a generalized procedure based on methodologies described in the scientific literature for the analysis of 5-MTHF in human plasma using LC-MS/MS and 5-MTHF-13C5 as an internal standard.

1. Materials and Reagents:

-

This compound (internal standard)

-

Unlabeled 5-Methyltetrahydrofolate (for calibration standards)

-

Human plasma (EDTA-anticoagulated)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of 5-MTHF-13C5 in a suitable solvent (e.g., methanol/water with antioxidant) at a concentration of 1 mg/mL.

-

Prepare a series of working solutions of the internal standard by diluting the stock solution.

-

Prepare a stock solution of unlabeled 5-MTHF in a similar manner.

-

Prepare a series of calibration standards by spiking known amounts of unlabeled 5-MTHF into a surrogate matrix (e.g., charcoal-stripped plasma).

3. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma, add a known amount of the 5-MTHF-13C5 internal standard working solution.

-

Vortex briefly to mix.

-

Perform protein precipitation by adding 300 µL of ice-cold methanol.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

For further cleanup and concentration, perform solid-phase extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the supernatant, wash the cartridge, and elute the analytes with an appropriate solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate 5-MTHF from other matrix components.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for both unlabeled 5-MTHF and 5-MTHF-13C5 are monitored.

-

Example MRM transitions:

-

5-MTHF: Q1 m/z 460.2 -> Q3 m/z 313.1

-

5-MTHF-13C5: Q1 m/z 465.2 -> Q3 m/z 318.1

-

-

-

5. Data Analysis:

-

Integrate the peak areas for both the unlabeled 5-MTHF and the 5-MTHF-13C5 internal standard.

-

Calculate the peak area ratio (unlabeled 5-MTHF / 5-MTHF-13C5).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of 5-MTHF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for researchers investigating the role of folate in health and disease. Its use as an internal standard in LC-MS/MS-based methods enables accurate and reliable quantification of the primary active form of folate in biological systems. The information and protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to incorporate this powerful analytical technique into their research.

References

A Comprehensive Technical Guide to the Safety and Handling of 13C Labeled Compounds in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and core applications of Carbon-13 (¹³C) labeled compounds in the modern research laboratory. While these powerful tools are integral to metabolic research, drug development, and diagnostics, a thorough understanding of their properties is essential for safe and effective use.

Core Safety Principles: Understanding ¹³C

Carbon-13 (¹³C) is a natural, stable, and non-radioactive isotope of carbon.[1] Unlike its radioactive counterpart, Carbon-14 (¹⁴C), ¹³C does not undergo radioactive decay and therefore does not emit ionizing radiation.[1] This fundamental property is the cornerstone of its safety profile.

The key takeaway for laboratory safety is that the hazards associated with a ¹³C labeled compound are determined by the chemical and toxicological properties of the molecule itself, not the presence of the ¹³C isotope.[2] Consequently, no additional safety precautions are required beyond those mandated for the unlabeled parent compound.[2]

Regulatory Framework and Exposure Limits

There are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or other occupational exposure limits established for ¹³C labeled compounds.[3] Safety guidelines are governed by the standards for chemical hygiene and hazardous materials in the laboratory. The OSHA Laboratory Standard (29 CFR 1910.1450) requires the development of a Chemical Hygiene Plan to protect workers from health hazards associated with hazardous chemicals.

Table 1: Quantitative Safety and Isotope Data

| Parameter | Value | Significance |

| Radioactivity | Non-radioactive | Poses no radiological hazard. |

| OSHA PEL for ¹³C | None established | Safety protocols are based on the parent compound. |

| Natural Abundance of ¹³C | ~1.1% | ¹³C is a naturally occurring component of all carbon-containing matter. |

| Toxicity | No discernible risk of toxicity from the isotope itself. | The toxicity profile is that of the unlabeled molecule. |

Laboratory Handling and Storage

Proper handling and storage of ¹³C labeled compounds are crucial for maintaining their chemical and isotopic integrity.

General Handling Procedures

Standard laboratory best practices, as outlined in an institution's Chemical Hygiene Plan, should be followed. This includes:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, as dictated by the hazards of the parent compound.

-

Ventilation: Handle volatile or powdered compounds in a well-ventilated area or a chemical fume hood to prevent inhalation.

-

Cross-Contamination: Take care to avoid cross-contamination with unlabeled compounds, which could dilute the isotopic enrichment and affect experimental results.

Storage

Compounds enriched with stable isotopes are stored in the same manner as their unenriched counterparts. General storage guidelines include:

-

Temperature: Store at the temperature recommended on the product's Safety Data Sheet (SDS) to ensure chemical stability.

-

Light and Moisture: Protect from light and moisture to prevent degradation.

-

Inert Atmosphere: For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary.

Waste Disposal

Waste containing ¹³C labeled compounds is not considered radioactive and should be disposed of as standard chemical waste. The disposal method should be determined by the chemical hazards of the parent compound and must comply with local, state, and federal regulations.

General Waste Disposal Workflow:

-

Segregation: Segregate ¹³C labeled chemical waste from radioactive waste.

-

Characterization: Identify the waste based on the chemical properties of the compound (e.g., flammable, corrosive, toxic).

-

Containerization: Use a compatible and properly labeled waste container. The label should clearly identify the chemical constituents.

-

Disposal Request: Follow institutional procedures for the pickup and disposal of chemical waste.

Experimental Protocols and Workflows

¹³C labeled compounds are instrumental in a variety of experimental techniques. Below are detailed methodologies for three common applications.

¹³C Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell.

Experimental Protocol for ¹³C-MFA in Cell Culture:

-

Cell Culture and Labeling:

-

Culture cells of interest to a mid-logarithmic growth phase in a standard medium.

-

Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose at a known concentration).

-

Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and growth rate.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity, for instance, by immersing the cell culture dish in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

Sample Derivatization and GC-MS Analysis:

-